2,3-Pentanedione-d5

Description

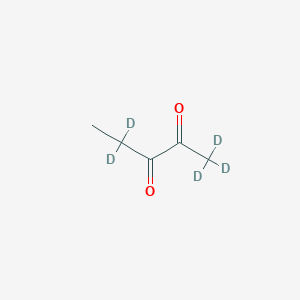

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,4,4-pentadeuteriopentane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i2D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMFJUDUGYTVRY-PDWRLMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Pentanedione-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-Pentanedione (B165514), also known as acetylpropionyl, is a vicinal diketone that naturally occurs as a product of fermentation and the Maillard reaction. It is a key flavoring agent in a wide range of products, including dairy, coffee, and alcoholic beverages, imparting a buttery, sweet, and caramel-like aroma.[1] Due to its prevalence and potential health implications at high concentrations, accurate quantification is essential for quality control and safety assessment.[2]

2,3-Pentanedione-d5 is the stable isotope-labeled form of 2,3-pentanedione, where five hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a molecule with nearly identical chemical and physical properties to its non-deuterated counterpart but with a distinct, higher molecular weight. This mass difference is the cornerstone of its application as an internal standard in isotope dilution analysis, a powerful technique for quantitative measurements using gas chromatography-mass spectrometry (GC-MS).[2] The use of a deuterated internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise results.[3]

Physicochemical Properties

The physicochemical properties of this compound are predicted to be very similar to those of the unlabeled compound, with the primary difference being the molecular weight.

Table 1: Physicochemical Properties of 2,3-Pentanedione and this compound

| Property | 2,3-Pentanedione | This compound (Predicted) |

| Synonyms | Acetylpropionyl, 2,3-Pentadione | Acetylpropionyl-d5 |

| CAS Number | 600-14-6 | 352431-46-0 |

| Molecular Formula | C₅H₈O₂ | C₅H₃D₅O₂ |

| Molecular Weight | 100.12 g/mol | 105.15 g/mol |

| Appearance | Colorless to yellow liquid | Colorless to yellow liquid |

| Odor | Buttery, sweet, caramel-like | Buttery, sweet, caramel-like |

| Boiling Point | 110-112 °C | ~110-112 °C |

| Melting Point | -52 °C | ~-52 °C |

| Density | 0.957 g/mL at 25 °C | ~0.957 g/mL at 25 °C |

| Solubility | Soluble in water and organic solvents | Soluble in water and organic solvents |

Data for 2,3-Pentanedione sourced from PubChem and other chemical suppliers.[4] Predicted data for this compound is based on the properties of the non-deuterated form.

Molecular Structure

The structure of this compound consists of a five-carbon chain with two adjacent ketone groups at positions 2 and 3. In the deuterated form, the five hydrogen atoms on the methyl and ethyl groups adjacent to the carbonyls are replaced with deuterium.

Synthesis

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of 2,3-pentanedione in various samples, including food, beverages, and environmental air samples. The use of an isotopically labeled internal standard in GC-MS analysis is a highly accurate and precise method.[3]

Principle of Isotope Dilution GC-MS

Isotope dilution analysis involves adding a known amount of the isotopically labeled internal standard (this compound) to the sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte and therefore experiences the same losses during sample preparation, extraction, and injection. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratios. By measuring the ratio of the native analyte to the isotopically labeled standard, an accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.[2]

Experimental Protocol: Quantitative Analysis of 2,3-Pentanedione by Isotope Dilution GC-MS

This protocol provides a general methodology for the quantification of 2,3-pentanedione in various matrices using this compound as an internal standard.

5.2.1. Reagents and Materials

-

Solvents: Methanol, Ethanol (95%), Ethyl Acetate (GC grade)

-

Reagents: Deionized water, Sodium chloride

-

Standards: 2,3-Pentanedione (≥97% purity), this compound

-

Equipment: Gas chromatograph coupled to a mass spectrometer (GC-MS), headspace vials, solid-phase microextraction (SPME) fibers (for headspace analysis), silica (B1680970) gel sorbent tubes (for air sampling).

5.2.2. Standard Preparation

-

Primary Stock Standard (Native): Prepare a 1000 µg/mL stock solution of 2,3-pentanedione in methanol.

-

Internal Standard Stock (Labeled): Prepare a 1000 µg/mL stock solution of this compound in methanol.

-

Working Standards: Prepare a series of calibration standards by diluting the primary stock solutions to achieve the desired concentration range (e.g., 1-100 ng/mL). Each calibration standard should be spiked with the internal standard at a constant concentration.

5.2.3. Sample Preparation

-

Liquid Samples (e.g., Beer, Wine):

-

Degas carbonated samples.

-

Pipette a known volume of the sample into a headspace vial.

-

Add a precise amount of the this compound internal standard stock solution.

-

Add sodium chloride to saturate the solution and increase the volatility of the analyte.

-

Seal the vial and vortex.

-

Proceed with Headspace-SPME-GC-MS analysis.[2]

-

-

Solid Samples (e.g., Coffee Beans):

-

Cryogenically grind the sample to a fine powder.

-

Weigh a known amount of the homogenized sample into a headspace vial.

-

Add a known amount of deionized water and the internal standard stock solution.

-

Seal the vial and vortex thoroughly.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) before SPME extraction.[2]

-

-

Air Samples:

-

Draw a known volume of air through a silica gel sorbent tube.

-

Desorb the analytes from the silica gel using a suitable solvent (e.g., 95:5 ethanol:water) containing the internal standard.

-

Agitate the vial for an extended period (e.g., 60 minutes).

-

Transfer an aliquot of the extract for GC-MS analysis.[2]

-

5.2.4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column (e.g., DB-WAX) is typically used.

-

Oven Temperature Program: An appropriate temperature program is used to separate the analytes. For example, start at 40°C, ramp to 240°C.[1]

-

Injector: Splitless or split injection may be used depending on the concentration.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. Monitor characteristic ions for both 2,3-pentanedione and this compound.

-

5.2.5. Data Analysis

-

Integrate the peak areas for the selected quantifier ions of both 2,3-pentanedione and this compound.

-

Calculate the response ratio (Area of Analyte / Area of Internal Standard) for each standard and sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of the native standard.

-

Determine the concentration of 2,3-pentanedione in the sample by interpolating its response ratio on the calibration curve.[3]

Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of 2,3-pentanedione using this compound as an internal standard.

Spectral Data (for non-deuterated 2,3-Pentanedione)

Table 2: Spectral Data for 2,3-Pentanedione

| Technique | Data | Source |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 1.09 (t), 2.34 (s), 2.73 (q) | PubChem[4] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 6.95, 23.70, 29.22, 197.54, 199.83 | PubChem[4] |

| Mass Spectrum (EI) | Major m/z fragments: 43, 29, 57, 27 | NIST[7] |

Note: The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 105 and fragment ions with corresponding mass shifts due to the deuterium atoms.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals requiring accurate and precise quantification of 2,3-pentanedione. Its use as an internal standard in isotope dilution GC-MS methodologies offers a robust solution for overcoming matrix effects and procedural inconsistencies. While a dedicated synthesis protocol and experimental spectral data for the deuterated compound are not widely published, the information provided in this guide on its properties, analytical applications, and detailed experimental workflows for its unlabeled analog serves as a strong foundation for its effective implementation in the laboratory. Further research to publish the spectral characteristics of this compound would be beneficial to the scientific community.

References

- 1. Determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry | CORESTA [coresta.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,3-Pentanedione | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP1310476B1 - Process for the synthesis of 2,3-Pentandione - Google Patents [patents.google.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. 2,3-Pentanedione [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Properties of 2,3-Pentanedione-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Pentanedione-d5. It includes key data, experimental protocols for its synthesis and analysis, and insights into its biological interactions, particularly concerning its toxicological profile. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical Properties

This compound is the deuterated form of 2,3-pentanedione (B165514), an alpha-diketone. The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification.[1][2] Below is a summary of its key chemical and physical properties, with data for the non-deuterated analog provided for comparison.

Table 1: General and Physical Properties of this compound and 2,3-Pentanedione

| Property | This compound | 2,3-Pentanedione |

| Synonyms | Acetylpropionyl-d5, 2,3-Dioxopentane-d5 | Acetylpropionyl, 2,3-Pentadione |

| Molecular Formula | C₅H₃D₅O₂ | C₅H₈O₂ |

| Molecular Weight | 105.15 g/mol [2] | 100.12 g/mol [3] |

| CAS Number | 352431-46-0[2] | 600-14-6 |

| Appearance | Yellow liquid[3] | Yellow to greenish-yellow liquid |

| Odor | Buttery, sweet, caramel-like | Somewhat sweet odor similar to quinone |

Table 2: Physicochemical Data for this compound and 2,3-Pentanedione

| Property | This compound | 2,3-Pentanedione |

| Boiling Point | 110-112 °C (Predicted) | 110-112 °C[3] |

| Melting Point | -52 °C (Predicted) | -52 °C[3] |

| Density | ~0.957 g/cm³ at 25 °C (Predicted) | 0.957 g/cm³ at 25 °C[3] |

| Flash Point | 19 °C (66 °F) (Predicted) | 19 °C (66 °F)[3] |

| Solubility | Soluble in water and organic solvents (Predicted) | 67 g/L in water[3] |

| Vapor Pressure | 28 hPa at 20 °C (Predicted) | 28 hPa at 20 °C[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through hydrogen-deuterium exchange at the alpha-positions of the ketone. This is typically accomplished via acid or base-catalyzed enolization in the presence of a deuterium source, such as deuterium oxide (D₂O). Below is a representative protocol based on general methods for ketone deuteration.

Objective: To replace the five alpha-hydrogens of 2,3-pentanedione with deuterium.

Materials:

-

2,3-Pentanedione

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %) or sodium deuteroxide (NaOD in D₂O, 40 wt. %)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Methodology (Acid-Catalyzed):

-

To a round-bottom flask, add 2,3-pentanedione (1.0 g, 10 mmol).

-

Add deuterium oxide (20 mL).

-

Add a catalytic amount of deuterated hydrochloric acid (0.1 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the product with anhydrous dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification can be achieved via distillation if necessary.

-

Confirm the isotopic enrichment and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Analytical Characterization by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like this compound. This technique allows for the separation, identification, and quantification of the analyte.

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5ms)

-

Helium carrier gas

-

Sample vials

-

Microsyringe

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 10 µg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 4 minutes, then ramp at 10 °C/min to 150 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

MS Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-200.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum will show a molecular ion peak and fragmentation pattern shifted according to the deuterium labeling.

Biological Activity and Toxicological Insights

2,3-Pentanedione, the non-deuterated analog of this compound, is known to exhibit toxicity, particularly to the respiratory system and the central nervous system. Inhalation exposure in animal models has been shown to cause inflammation, necrosis, and fibrosis in the respiratory tract. Furthermore, studies have indicated that 2,3-pentanedione can induce neuroinflammation.

Signaling Pathway in Neuroinflammation

Exposure to 2,3-pentanedione has been shown to alter gene expression in the brain, leading to an increase in pro-inflammatory mediators. This suggests the involvement of neuroinflammatory signaling pathways. A simplified proposed pathway involves the activation of glial cells, leading to the production of inflammatory cytokines and enzymes.

Inhalation of 2,3-pentanedione can lead to the activation of microglia and astrocytes in the central nervous system. This activation can trigger intracellular signaling cascades, such as the NF-κB pathway. The activation of these pathways leads to the increased expression of pro-inflammatory genes, including Interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS). The subsequent increase in these inflammatory mediators contributes to the observed neurotoxicity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Deuterated 2,3-Pentanedione (B165514)

This technical guide provides a comprehensive overview of the synthesis of deuterated 2,3-pentanedione, a vital internal standard for mass spectrometry-based quantitative analysis. While specific literature on the synthesis of deuterated 2,3-pentanedione is not abundant, this document outlines a robust synthetic approach based on established organocatalytic methods for the α-deuteration of ketones. The guide details the reaction mechanism, a complete experimental protocol, and methods for purification and characterization.

Introduction

2,3-Pentanedione, also known as acetylpropionyl, is an α-diketone that contributes to the flavor profile of various foods and beverages.[1] Its deuterated isotopologue, most commonly 2,3-pentanedione-d3 (B12381177), serves as an essential internal standard in analytical chemistry. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, which allows for precise quantification of the non-deuterated analyte in complex matrices while maintaining nearly identical chemical and physical properties.[1] The primary application of 2,3-pentanedione-d3 is in isotope dilution mass spectrometry, a powerful technique for accurate quantification in food and beverage quality control, environmental analysis, and toxicology studies.[1]

Physicochemical Properties

The physical properties of 2,3-pentanedione-d3 are predicted to be very similar to its non-deuterated counterpart, with the principal difference being its molecular weight.

Table 1: Physicochemical Properties of 2,3-Pentanedione and 2,3-Pentanedione-d3

| Property | 2,3-Pentanedione | 2,3-Pentanedione-d3 (Predicted) |

| CAS Number | 600-14-6 | Not available |

| Molecular Formula | C₅H₈O₂ | C₅H₅D₃O₂ |

| Molecular Weight | 100.12 g/mol | 103.14 g/mol |

| Appearance | Yellow to greenish-yellow liquid | Yellow to greenish-yellow liquid |

| Odor | Buttery, sweet, caramel-like | Buttery, sweet, caramel-like |

| Boiling Point | 110-112 °C | 110-112 °C |

| Melting Point | -52 °C | -52 °C |

| Density | 0.957 g/mL at 25 °C | ~0.957 g/mL at 25 °C |

| Solubility | Soluble in water and organic solvents | Soluble in water and organic solvents |

Source:[1]

Synthesis of Deuterated 2,3-Pentanedione

A common and efficient method for the deuteration of ketones is through a base-catalyzed hydrogen-deuterium (H/D) exchange at the α-carbon position using deuterium oxide (D₂O) as the deuterium source. This approach is cost-effective and generally provides high levels of deuterium incorporation under mild conditions. The proposed synthesis of 2,3-pentanedione-d3 is adapted from a general organocatalytic method for the α-deuteration of ketones.[2]

3.1. Reaction Principle and Mechanism

The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate intermediate. In the presence of a deuterium source like D₂O, the enolate is deuterated to yield the α-deuterated ketone. For 2,3-pentanedione, the methyl protons adjacent to one of the carbonyl groups are susceptible to this exchange. The use of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can effectively catalyze this exchange.

3.2. Experimental Protocol: Organocatalyzed α-Deuteration

This protocol is a proposed method for the synthesis of 2,3-pentanedione-d3 based on a general procedure for the deuteration of ketones.[2]

Materials and Reagents:

-

2,3-Pentanedione (≥97%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous solvent (e.g., acetonitrile (B52724) or THF)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware for extraction and purification

Table 2: Proposed Reaction Parameters

| Parameter | Value |

| Substrate | 2,3-Pentanedione (1.0 equiv) |

| Catalyst | DBU (0.2 equiv) |

| Deuterium Source | D₂O (~70 equiv) |

| Solvent | Anhydrous Acetonitrile |

| Temperature | 50 °C |

| Reaction Time | 12-24 hours |

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,3-pentanedione.

-

Add anhydrous acetonitrile as the solvent.

-

Under an inert atmosphere, add DBU (0.2 equivalents) to the solution.

-

Add deuterium oxide (~70 equivalents).

-

Attach a condenser and heat the reaction mixture to 50 °C with vigorous stirring.

-

Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the methyl proton signal. The reaction is expected to run for 12-24 hours for high deuterium incorporation.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude deuterated 2,3-pentanedione.

-

Purify the product by distillation or column chromatography if necessary.

3.3. Purification and Characterization

Purification is a critical step to remove any unlabeled 2,3-pentanedione and other impurities. Distillation or preparative chromatography are potential methods to achieve high chemical and isotopic purity.

The isotopic purity of the synthesized 2,3-pentanedione-d3 must be determined. This is typically achieved using a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

-

HRMS: This technique can differentiate between the various isotopologues based on their precise mass-to-charge ratios.

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the product, the signal corresponding to the deuterated methyl group should be significantly reduced or absent. The isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integrals of other non-deuterated protons in the molecule.[1]

-

²H NMR Spectroscopy: This technique can be used to confirm the location of deuterium incorporation.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of deuterated 2,3-pentanedione.

Conclusion

The synthesis of deuterated 2,3-pentanedione, a crucial internal standard, can be effectively achieved through a base-catalyzed hydrogen-deuterium exchange reaction. The proposed organocatalytic method using DBU and D₂O offers a mild and efficient route to this valuable analytical tool. Careful purification and rigorous characterization by HRMS and NMR are essential to ensure high isotopic purity for reliable quantitative applications. This guide provides a comprehensive framework for researchers and drug development professionals to synthesize and characterize deuterated 2,3-pentanedione for their analytical needs.

References

A Technical Guide to 2,3-Pentanedione-d5: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Pentanedione-d5 (CAS Number: 352431-46-0), a deuterated isotopologue of the naturally occurring α-diketone, 2,3-pentanedione (B165514).[1] This document details its physicochemical properties, primary applications as an internal standard in analytical chemistry, and its role in pharmacokinetic and metabolic studies. Detailed experimental protocols for its use in quantitative analysis via isotope dilution mass spectrometry are provided, alongside methods for determining isotopic purity. While not a direct therapeutic agent, its utility in drug development is primarily as a tool for accurate bioanalysis.

Introduction

2,3-Pentanedione, also known as acetyl propionyl, is a flavoring agent found in a variety of food products and is a natural byproduct of fermentation.[1] Its deuterated form, this compound, serves as a critical internal standard for precise quantification in complex matrices. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate measurement by mass spectrometry while maintaining nearly identical chemical and physical properties to the non-deuterated analyte. This guide will explore the technical details of this compound for research and development applications.

Physicochemical Properties

The physicochemical properties of this compound are largely inferred from its non-deuterated counterpart, with the primary difference being its molecular weight.

| Property | 2,3-Pentanedione | This compound |

| CAS Number | 600-14-6 | 352431-46-0 |

| Chemical Formula | C₅H₈O₂ | C₅H₃D₅O₂ |

| Molecular Weight | 100.12 g/mol | 105.15 g/mol |

| Appearance | Yellow to greenish-yellow liquid | Yellow to greenish-yellow liquid (predicted) |

| Odor | Buttery, sweet, caramel-like | Buttery, sweet, caramel-like (predicted) |

| Boiling Point | 110-112 °C | 110-112 °C (predicted) |

| Melting Point | -52 °C | -52 °C (predicted) |

| Density | 0.957 g/mL at 25 °C | ~0.957 g/mL at 25 °C (predicted) |

| Solubility | Soluble in water and organic solvents | Soluble in water and organic solvents (predicted) |

Synthesis and Isotopic Purity

Synthesis

Determination of Isotopic Purity

Ensuring high isotopic enrichment is critical for its application as an internal standard. The isotopic purity of this compound is primarily determined using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Protocol: Isotopic Purity Determination by HRMS

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Range: Scan a narrow mass range around the expected mass-to-charge ratio (m/z) of this compound and its isotopologues.

-

-

Data Analysis: Identify and integrate the peak areas for the different isotopologues (d0 to d5). The isotopic purity is expressed as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Experimental Protocol: Isotopic Purity Assessment by ¹H NMR

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Analysis: In the ¹H NMR spectrum of unlabeled 2,3-pentanedione, signals for the methyl and ethyl protons are present. For this compound, the signals corresponding to the deuterated positions should be significantly reduced or absent. The isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integrals of the non-deuterated protons.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 2,3-pentanedione.

Pharmacokinetic Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Deuterated compounds are considered the gold standard for internal standards in pharmacokinetic studies. By adding a known amount of this compound to biological samples, any variability during sample preparation and analysis that affects the unlabeled analyte will equally affect the deuterated standard, ensuring accurate quantification.

Caption: Workflow for pharmacokinetic analysis using a deuterated internal standard.

Metabolic Studies

This compound can be used as a tracer to study the metabolic pathways of its non-deuterated counterpart. While there are no data available for the specific metabolism of this compound, the metabolism of 2,3-pentanedione has been studied. In human bronchial epithelial cells, 2,3-pentanedione is metabolized to 2-hydroxy-3-pentanone.[2]

Caption: Metabolic conversion of 2,3-pentanedione.

Toxicology Studies

Inhalation of 2,3-pentanedione has been associated with respiratory and olfactory toxicity.[3] Studies in rats have shown that exposure can lead to necrotizing rhinitis, tracheitis, and bronchitis.[3] The toxic effects involve the induction of both apoptosis and necrosis in the respiratory epithelium, with a key event being the activation of caspase-3.[3] Furthermore, exposure can alter gene expression in the brain, leading to an increase in pro-inflammatory mediators. While these studies focus on the unlabeled compound, this compound is a valuable tool for accurately quantifying exposure levels in such toxicological research.

Experimental Protocol: Quantification of 2,3-Pentanedione using this compound as an Internal Standard by GC-MS

This protocol provides a general framework for the analysis of 2,3-pentanedione in a liquid sample.

5.1. Materials and Reagents

-

2,3-Pentanedione standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Deionized water

-

Headspace vials with septa and caps

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

5.2. Preparation of Standards and Samples

-

Primary Stock Standards (1000 µg/mL): Prepare separate stock solutions of 2,3-Pentanedione and this compound in methanol.

-

Working Standards: Prepare a series of calibration standards by diluting the primary stock standards with deionized water to achieve concentrations ranging from 1 to 100 ng/mL. Each calibration standard should be spiked with the internal standard at a constant concentration (e.g., 20 ng/mL).[4]

-

Sample Preparation: Accurately transfer a known volume or weight of the liquid sample into a headspace vial. Spike the sample with a known amount of the this compound internal standard solution.[4]

5.3. GC-MS Analysis

-

Incubation: Incubate the vials at a set temperature and time to allow the volatile compounds to partition into the headspace.

-

Injection: Inject a known volume of the headspace gas into the GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program optimized for the separation of 2,3-pentanedione.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both 2,3-pentanedione and this compound.

5.4. Data Analysis

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the response ratio (Area of Analyte / Area of Internal Standard) for each standard and sample.[4]

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of 2,3-pentanedione in the unknown samples by interpolation from the calibration curve.

Caption: Workflow for the quantification of 2,3-pentanedione.

Conclusion

This compound is an indispensable tool for researchers and scientists in various fields, particularly for those in drug development requiring accurate bioanalytical data. Its role as an internal standard in isotope dilution mass spectrometry ensures the high precision and accuracy necessary for pharmacokinetic, metabolic, and toxicological studies. While it does not have a direct therapeutic application, its contribution to the robust evaluation of drug candidates and understanding of xenobiotic metabolism is significant. This guide provides the foundational knowledge and experimental frameworks for the effective utilization of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diacetyl and 2,3-pentanedione exposure of human cultured airway epithelial cells: Ion transport effects and metabolism of butter flavoring agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Respiratory and Olfactory Cytotoxicity of Inhaled 2,3-Pentanedione in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide: 2,3-Pentanedione-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and analysis of 2,3-Pentanedione-d5, a deuterated isotopologue of 2,3-Pentanedione. This document is intended for use by professionals in research, scientific, and drug development fields who require precise information and methodologies for the handling and analysis of this compound.

Core Data: Molecular Weight and Elemental Composition

The molecular weight of this compound has been calculated based on its isotopic composition. The deuterated variant, specifically 2,3-Pentanedione-1,1,1,4,4-d5, has the chemical formula C₅H₃D₅O₂. The substitution of five hydrogen atoms with deuterium (B1214612) significantly increases the molecular weight of the parent compound.

For the purpose of this guide, the molecular weight is calculated using the monoisotopic masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), deuterium (²H or D), and oxygen (¹⁶O).

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 5 | 60.000000 |

| Hydrogen | ¹H | 1.007825 | 3 | 3.023475 |

| Deuterium | ²H | 2.014102 | 5 | 10.070510 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total | 105.083815 |

The calculated monoisotopic molecular weight of this compound is 105.083815 Da . A nominal molecular weight of 105.15 is also reported in commercial listings.[1]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol outlines a standard procedure for the verification of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Objective: To accurately determine the molecular weight of this compound and confirm its isotopic enrichment.

Materials:

-

This compound sample

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Calibrant solution (e.g., sodium trifluoroacetate (B77799) cluster ions)

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution of 1 µg/mL by diluting with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid facilitates protonation.

-

-

Mass Spectrometer Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. Ensure the calibration is performed in the mass range that includes the expected m/z of the analyte.

-

-

Infusion and Data Acquisition:

-

Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode. The expected ion will be the protonated molecule, [M+H]⁺.

-

Set the mass spectrometer to scan a mass range that includes the theoretical m/z of the [M+H]⁺ ion (e.g., m/z 50-200).

-

Optimize ESI source parameters (e.g., capillary voltage, cone voltage, source temperature, and desolvation gas flow) to obtain a stable and abundant signal for the ion of interest.

-

-

Data Analysis:

-

Process the acquired mass spectrum to identify the peak corresponding to the [M+H]⁺ ion of this compound.

-

The expected m/z for the monoisotopic [C₅H₃D₅O₂ + H]⁺ ion is approximately 106.09164.

-

Compare the experimentally determined m/z value with the theoretically calculated value. The difference should be within the mass accuracy tolerance of the instrument (typically <5 ppm for high-resolution mass spectrometers).

-

Examine the isotopic pattern of the molecular ion peak to confirm the presence of five deuterium atoms.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the determination of the molecular weight of this compound.

Caption: Workflow for Molecular Weight Determination of this compound.

References

An In-depth Technical Guide to the Safety of 2,3-Pentanedione-d5

This guide is intended for researchers, scientists, and professionals in drug development who handle 2,3-Pentanedione-d5. It summarizes critical safety information, experimental data, and handling protocols to ensure safe laboratory practices.

Chemical and Physical Properties

2,3-Pentanedione, also known as acetyl propionyl, is a yellow to green-yellow liquid with a characteristic buttery odor.[1][2] It is a volatile alpha-diketone used as a flavoring agent.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | References |

| Chemical Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1][3] |

| Appearance | Yellow to green-yellow liquid | [1][2] |

| Odor | Buttery | [1] |

| Boiling Point | 110-112 °C (230-234 °F) | [1][3] |

| Melting Point | -52 °C (-62 °F) | [3][4] |

| Flash Point | 19 °C (66 °F) | [1][3][4] |

| Density | 0.957 g/cm³ | [3] |

| Water Solubility | 67 g/L | [3] |

| Vapor Pressure | 28 hPa (21 mmHg) at 20 °C (68 °F) | [3] |

| Vapor Density | 3.45 (Air = 1) | [3] |

| Auto-ignition Temperature | 265 °C (509 °F) | [3] |

Hazard Identification and Classification

2,3-Pentanedione is classified as a hazardous substance. The primary hazards are its high flammability and its potential to cause significant health effects upon exposure, particularly through inhalation.[3][5][6]

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[6]

-

H318: Causes serious eye damage.[6]

-

H373: May cause damage to organs (respiratory system) through prolonged or repeated exposure via inhalation.[6]

-

H402: Harmful to aquatic life.

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets.[3][5][6][7][8] Key precautions include keeping the substance away from heat and ignition sources, avoiding breathing vapors, and wearing appropriate personal protective equipment (PPE).[3][5][6][7][8]

Toxicological Profile

While generally recognized as safe for ingestion, inhalation of 2,3-Pentanedione vapors is associated with significant respiratory and olfactory toxicity.[1] Its toxicity profile is comparable to that of diacetyl, a compound for which it is often substituted.[1][9]

Acute Toxicity:

-

Dermal LD50 (Rat): 2.5 g/kg[6]

-

Inhalation: Inhalation exposure in rats can cause necrotizing rhinitis, tracheitis, and bronchitis.[1] Delayed toxicity has been observed, with respiratory epithelial injury progressing hours after exposure.[1]

Sub-chronic Toxicity and Exposure Limits:

-

Repeated inhalation exposure in rats and mice has been shown to cause inflammation, squamous metaplasia, and hyperplasia in the respiratory tract.[1]

-

The National Institute for Occupational Safety and Health (NIOSH) has established Recommended Exposure Limits (RELs) to mitigate the risk of flavorings-related lung disease.[1]

-

A 3-month inhalation study in rats and mice identified a no-observed-effect level (NOEL) of 12.5 ppm based on adverse respiratory tract effects.[9]

Mechanism of Toxicity: The toxicity of 2,3-Pentanedione is linked to its ability to interact with biological molecules, leading to cellular damage.[1] Inhalation exposure can induce both apoptosis and necrosis in the respiratory epithelium, with the activation of caspase-3 being a key event in the apoptotic pathway.[1]

Experimental Workflow: Inhalation Toxicity Study

The following diagram illustrates a general workflow for a 3-month inhalation toxicity study, based on the description of studies conducted by the National Toxicology Program.[9]

Caption: Generalized workflow for a 3-month inhalation toxicity study.

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a laboratory fume hood.[3][8]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5][8]

-

Ensure safety showers and eyewash stations are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][5][8]

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.[3][5][8]

-

Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with appropriate cartridges.[3]

Handling and Storage:

-

Avoid contact with skin, eyes, and inhalation of vapors.[3][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][5][7][8]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][8] Recommended storage temperature is 2-8 °C.[8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5][8]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.[3][7]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3][7]

Logical Relationship: Hazard Mitigation

The following diagram illustrates the logical relationship between hazard identification and the implementation of control measures.

Caption: Relationship between identified hazards and control measures.

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazards from Combustion: Hazardous decomposition products formed under fire conditions include carbon oxides.[3]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release:

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors. Ensure adequate ventilation and remove all sources of ignition.[3][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][8]

-

Containment and Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste.[3]

Conclusion

This technical guide provides essential safety information for this compound, based on the data available for its non-deuterated form. The primary hazards associated with this compound are its high flammability and its toxicity upon inhalation, which can lead to severe respiratory damage with prolonged exposure.[1][6] Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risks associated with handling this compound. Adherence to the guidelines outlined in this document will help ensure a safe laboratory environment.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3-PENTANEDIONE | Occupational Safety and Health Administration [osha.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 2,3-Pentanedione | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. prod.adv-bio.com [prod.adv-bio.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. aiha.org [aiha.org]

Isotopic Purity of 2,3-Pentanedione-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 2,3-Pentanedione-d5, a deuterated analog of the naturally occurring diketone, 2,3-pentanedione (B165514). This stable isotope-labeled compound is a critical tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based analyses. Ensuring the isotopic purity of this compound is paramount for the accuracy and reliability of experimental results.

Quantitative Data Summary

The isotopic purity of this compound is a key parameter that defines its quality and suitability for use in sensitive analytical applications. The data is typically presented in a Certificate of Analysis (CoA) provided by the manufacturer. Below is a summary of typical quantitative data for this compound.

Table 1: Isotopic Enrichment of this compound

| Parameter | Specification |

| Chemical Formula | C₅H₃D₅O₂ |

| Molecular Weight | 105.15 g/mol |

| Isotopic Enrichment | ≥98 atom % D[1] |

Table 2: Representative Isotopic Distribution

| Isotopologue | Mass (m/z) | Relative Abundance (%) |

| d0 (unlabeled) | 100.05 | ≤ 0.5 |

| d1 | 101.06 | ≤ 1.0 |

| d2 | 102.06 | ≤ 2.0 |

| d3 | 103.07 | ≤ 5.0 |

| d4 | 104.07 | ≤ 15.0 |

| d5 | 105.08 | ≥ 75.0 |

Note: The data in Table 2 is representative and the actual distribution may vary between different batches. A batch-specific Certificate of Analysis should always be consulted for precise values.

Experimental Protocols

The determination of isotopic purity of this compound is primarily achieved through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the deuterated compound from its non-deuterated and partially deuterated counterparts and for determining their relative abundances based on their mass-to-charge ratios.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 10 µg/mL with the same solvent.

-

For analysis of 2,3-pentanedione in a sample matrix, a known amount of the this compound internal standard is added to the sample before extraction.[2]

-

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS). A Shimadzu GCMS-QP2020 NX or similar instrument is suitable.[3]

-

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

-

Inlet Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 2 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (split ratio of 20:1).

-

Injection Volume: 1 µL.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-120.

-

-

Data Analysis:

-

Integrate the peak areas for the molecular ions (or characteristic fragment ions) of 2,3-Pentanedione (m/z 100) and this compound (m/z 105), as well as any other significant isotopologues (d1-d4).

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

-

The isotopic purity is reported as the percentage of the d5 isotopologue.

-

Isotopic Purity Assessment by ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the degree of deuteration by observing the reduction or absence of proton signals at the deuterated positions.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

¹H NMR Parameters:

-

Number of Scans: 16 or 32 for a good signal-to-noise ratio.

-

Relaxation Delay: 5 seconds to ensure full relaxation of the protons.

-

Pulse Width: 90°.

-

-

Data Analysis:

-

Acquire the ¹H NMR spectrum and integrate the signals.

-

The ¹H NMR spectrum of unlabeled 2,3-pentanedione shows a quartet at approximately 2.7 ppm (CH₂) and a singlet at approximately 2.3 ppm (CH₃ adjacent to C=O).

-

For this compound (deuterated at the methyl and methylene (B1212753) groups), the intensity of these signals will be significantly reduced.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a known internal standard or to the remaining non-deuterated protons in the molecule, if any.

-

Visualizations

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 2,3-Pentanedione-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Pentanedione-d5. Understanding the factors that can impact the integrity of this isotopically labeled compound is critical for ensuring the accuracy and reproducibility of research and development activities. This document outlines potential degradation pathways, recommended handling procedures, and detailed experimental protocols for stability assessment.

Core Principles of Stability

The stability of this compound is primarily influenced by its susceptibility to hydrogen-deuterium (H/D) exchange, photodegradation, and temperature-dependent decomposition. As a deuterated ketone, the primary concern is the potential for the deuterium (B1214612) labels to exchange with protons from the environment, particularly under acidic or basic conditions, which can compromise the isotopic purity of the compound.

Recommended Storage and Handling

To maintain the chemical and isotopic integrity of this compound, the following storage and handling procedures are recommended:

Storage Conditions:

-

Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable to minimize degradation.

-

Light: 2,3-Pentanedione is a photosensitive compound.[1] It should be stored in amber vials or other light-blocking containers to prevent photodegradation.

-

Atmosphere: To prevent H/D exchange with atmospheric moisture, it is best to store this compound under an inert atmosphere, such as argon or nitrogen.

Handling:

-

Use anhydrous, aprotic solvents when preparing solutions to minimize the risk of H/D exchange.

-

Work in a dry, inert environment (e.g., a glove box) when handling the compound to avoid exposure to moisture.

-

Ensure all glassware is thoroughly dried before use.

Quantitative Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, the stability of the non-deuterated analog, 2,3-Pentanedione, provides valuable insights.

| Parameter | Condition | Stability | Reference |

| Bulk Chemical | 5°C, sealed metal pails | No degradation detected after 3 months | [2] |

| In Generator Reservoir | Ambient | Stable for up to 21 days | [2] |

| Aqueous Solution | Refrigerated (2-8°C), protected from light | Stable for up to two weeks | [1] |

| Photostability | Exposure to sunlight | Susceptible to direct photolysis | |

| Thermal Stability | Elevated temperatures | Can accelerate decomposition | [1] |

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrogen-deuterium exchange and photodegradation.

Hydrogen-Deuterium Exchange

The deuterium atoms on the pentanedione backbone, particularly those alpha to the carbonyl groups, are susceptible to exchange with protons from protic solvents (e.g., water, methanol) or atmospheric moisture. This exchange is catalyzed by both acids and bases.

Hydrogen-Deuterium Exchange Pathways for this compound.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of 2,3-Pentanedione. While the specific photoproducts of the deuterated analog have not been extensively studied, α-dicarbonyl compounds are known to undergo various photochemical reactions.

A simplified potential photodegradation pathway for this compound.

Experimental Protocols

To assess the stability of this compound, a combination of long-term, accelerated, and forced degradation studies should be performed.

Protocol 1: Long-Term and Accelerated Stability Study

This protocol is designed to determine the shelf-life of this compound under recommended and stressed storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in amber glass vials, sealed under an inert atmosphere.

-

Storage Conditions:

-

Long-Term: 2-8°C

-

Accelerated: 25°C/60% RH and 40°C/75% RH

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 1, 3, 6 months

-

-

Analysis: At each time point, analyze the samples for purity and isotopic enrichment using a stability-indicating method such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Forced Degradation Study

This study aims to identify potential degradation products and pathways under harsh conditions.[3]

Methodology:

-

Stress Conditions:

-

Analysis: Analyze the stressed samples using GC-MS and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any degradation products.

Protocol 3: Hydrogen-Deuterium Exchange Monitoring by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for directly observing H/D exchange.

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a protic solvent (e.g., D₂O with a known amount of H₂O, or a mixture of deuterated and non-deuterated methanol).

-

NMR Acquisition: Acquire ¹H and/or ²H NMR spectra at various time points.

-

Data Analysis: Monitor the decrease in the intensity of the deuterium signals (in ²H NMR) or the appearance of proton signals at the corresponding positions (in ¹H NMR) to determine the rate of H/D exchange.

A general workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is crucial for its effective use in research and development. By adhering to the recommended storage and handling guidelines and implementing robust stability testing protocols, researchers can ensure the integrity of this valuable isotopically labeled compound, leading to more reliable and reproducible experimental outcomes. The primary stability concerns are hydrogen-deuterium exchange and photodegradation, both of which can be mitigated through proper precautions.

References

- 1. The effect of deuteration on the keto–enol equilibrium and photostability of the sunscreen agent avobenzone - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Chemical Characterization and Generation of Chamber Concentrations - NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Gold Standard: A Technical Guide to the Application of 2,3-Pentanedione-d5 in Food Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 2,3-Pentanedione-d5 in food analysis. As a stable isotope-labeled internal standard, this compound is pivotal for the accurate and precise quantification of its native counterpart, 2,3-pentanedione (B165514), a key flavor compound in a multitude of food products. This document details the underlying principles, experimental protocols, and performance metrics of stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) for this application.

Introduction: The Significance of 2,3-Pentanedione and the Need for Precise Quantification

2,3-Pentanedione, a vicinal diketone, is a crucial flavor compound that imparts buttery, creamy, and sweet notes to a wide array of food and beverage products, including dairy, baked goods, coffee, and beer.[1] Its concentration is a critical parameter for quality control, ensuring consistent flavor profiles and consumer satisfaction. The accurate measurement of 2,3-pentanedione is therefore essential for food manufacturers, flavor houses, and quality assurance laboratories.

Stable isotope dilution analysis (SIDA) is the premier analytical technique for the precise quantification of volatile and semi-volatile compounds in complex matrices.[2][3] This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte, in this case, this compound, to the sample at the earliest stage of analysis.[2] Because the labeled standard is chemically and physically almost identical to the native analyte, it experiences the same losses during sample preparation and analysis, allowing for highly accurate and precise quantification by measuring the ratio of the native analyte to the labeled internal standard via mass spectrometry.[2][4]

The Principle of Stable Isotope Dilution Analysis (SIDA)

The core principle of SIDA lies in the use of an isotopically labeled compound as an internal standard that is distinguishable from the native analyte by its mass-to-charge ratio (m/z) in a mass spectrometer. The deuterated standard, this compound, co-elutes with the native 2,3-pentanedione during chromatographic separation, but its mass spectrum will show a distinct molecular ion peak at a higher m/z value due to the presence of five deuterium (B1214612) atoms.

By calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard, any variations or losses during the analytical process are effectively nullified, leading to superior accuracy and precision compared to methods using non-isotopic internal standards.[2][4]

Quantitative Data and Method Validation

The use of this compound as an internal standard in GC-MS methods for food analysis yields excellent performance characteristics. The following tables summarize typical validation parameters for such methods, demonstrating the superiority of using a stable isotope-labeled standard.

Table 1: Comparison of Method Validation Parameters with Deuterated vs. Non-Deuterated Internal Standards [2]

| Validation Parameter | Non-Deuterated Internal Standard (e.g., 2,3-Hexanedione) | Deuterated Internal Standard (this compound) | Rationale for Improvement |

| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | Co-elution and identical ionization behavior lead to a more consistent response ratio across the concentration range. |

| Accuracy (% Recovery) | 92 - 108% | 98 - 102% | More effective compensation for matrix effects and extraction inconsistencies due to identical chemical properties. |

| Precision (% RSD) | < 10% | < 5% | Reduced variability in sample preparation and instrument response leads to tighter control over the analytical process. |

| Limit of Quantitation (LOQ) | ~15 ppb | ~5 ppb | Improved signal-to-noise ratio at lower concentrations due to better correction for analytical variability. |

Table 2: Reported Quantitative Performance Data for 2,3-Pentanedione Analysis in Food and Beverages

| Food Matrix | Analytical Method | Linearity (r²) | LOD | LOQ | Recovery (%) | Precision (%RSD) | Reference |

| Beer | GC-MS with derivatization | - | 0.0007 mg/L (as derivative) | 0.001 mg/L (as derivative) | - | - | [1] |

| E-liquid | GC-MS | > 0.998 | 0.05 - 1.27 mg/kg | - | 75.8 - 112.5 | - | [5] |

| Fragrant Vegetable Oils | HS-SPME-GC/MS with SIDA | - | 20 µg/kg | 50 µg/kg | 89 - 101 | < 7.46 | [6] |

Experimental Protocols

The following are detailed methodologies for the quantification of 2,3-pentanedione in liquid and solid food matrices using this compound as an internal standard with GC-MS.

Reagents and Standard Preparation

-

Standards: 2,3-Pentanedione (≥97% purity) and this compound.

-

Solvents: Methanol, Ethanol (B145695) (95%), Ethyl Acetate (all GC grade).

-

Reagents: Deionized water, Sodium chloride.

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 100 mg of 2,3-Pentanedione and dissolve in 100 mL of methanol.

-

Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of native 2,3-pentanedione in a suitable matrix mimic (e.g., 5% ethanol in water for beverage analysis). Spike each calibration standard with a constant, known concentration of the this compound internal standard stock solution.

Sample Preparation

For Liquid Samples (e.g., Beer, Wine): [7]

-

Degas carbonated samples by sonication or by pouring between two beakers.

-

Pipette a known volume (e.g., 5 mL) of the sample into a headspace vial.

-

Add a precise amount of the this compound internal standard stock solution.

-

Add sodium chloride to saturate the solution and increase the volatility of the analyte.

-

Seal the vial and vortex for 30 seconds.

-

Proceed with Headspace-SPME-GC-MS analysis.

For Solid Samples (e.g., Coffee Beans): [7]

-

Cryogenically grind the sample to a fine powder.

-

Weigh a known amount of the homogenized sample into a headspace vial.

-

Add a known amount of deionized water and the this compound internal standard stock solution.

-

Seal the vial and vortex thoroughly.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time before SPME extraction.

GC-MS Analysis

-

System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A polar capillary column such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended.[2]

-

Injector: Headspace autosampler.

-

Incubation: Equilibrate the vial at 60°C for 30 minutes.[2]

-

Injection: Inject 1 mL of the headspace in splitless mode.[4]

-

Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold for 5 min.[2]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.[4]

-

Acquisition Mode: Selected Ion Monitoring (SIM).[4]

-

Monitored Ions:

-

2,3-Pentanedione (native): m/z 100 (quantifier), 57, 43 (qualifiers).[2]

-

This compound (internal standard): m/z 105 (quantifier), 62, 45 (or other appropriate fragment ions depending on the labeling pattern).

-

-

Data Analysis and Quantification

-

Integrate the peak areas for the quantifier ions of both the native 2,3-pentanedione and the this compound internal standard.

-

Calculate the response ratio for each calibration standard and sample by dividing the peak area of the native analyte by the peak area of the internal standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of 2,3-pentanedione in the samples using the calibration curve.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the application of this compound for food analysis.

Caption: Experimental workflow for the quantification of 2,3-pentanedione in food.

Caption: The core principle of Stable Isotope Dilution Analysis (SIDA).

Conclusion

The use of this compound as an internal standard for the analysis of its native form in food products represents the gold standard for achieving accurate and reliable quantitative results. The stable isotope dilution methodology effectively compensates for variations in sample preparation and instrument response, leading to enhanced linearity, accuracy, precision, and lower limits of detection. The detailed protocols and validation data presented in this guide provide a robust framework for researchers, scientists, and quality control professionals to implement this superior analytical technique in their laboratories.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Gold Standard: A Technical Guide to 2,3-Pentanedione-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 2,3-Pentanedione-d5 as an internal standard in the precise quantification of 2,3-Pentanedione. 2,3-Pentanedione, also known as acetylpropionyl, is a significant flavor compound in the food, beverage, and e-cigarette industries, but it has also been associated with respiratory health concerns. Accurate and reliable quantification is therefore essential for quality control, safety assessment, and research. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry, represents the pinnacle of analytical accuracy for this purpose.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound is founded on the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is considered a "gold standard" in quantitative analysis due to its ability to correct for inevitable analytical variations. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow.

By introducing a known quantity of this compound (the internal standard) into a sample at the very beginning of the preparation process, it experiences the same conditions as the native 2,3-Pentanedione (the analyte). Because the deuterated standard is chemically and physically almost identical to the analyte, it is affected equally by sample loss during extraction, cleanup, and injection.

The mass spectrometer can distinguish between the analyte and the deuterated standard due to their mass difference. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant regardless of sample loss. This stable ratio allows for exceptionally accurate and precise quantification, effectively compensating for matrix effects and variations in instrument response.

Method Performance and Validation Data

The robustness of an analytical method using this compound as an internal standard is demonstrated through rigorous validation. The following tables summarize typical performance characteristics gathered from validated methods for 2,3-Pentanedione analysis, illustrating the high quality of data achievable with this approach.

Table 1: Linearity and Detection Limits for 2,3-Pentanedione Analysis by GC-MS

| Matrix | Linearity Range (µg/mL) | Coefficient of Determination (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| E-cigarette Formulations | 0.01 - 3.88 | > 0.995 | Not Reported | 0.33 µg/g |

| E-cigarette Aerosol | 0.01 - 1.8 | Not Reported | Not Reported | 0.67 µg/g |

| Toluene Extract (derivatized) | Not Reported | Not Reported | 0.0007 mg/L | 0.001 mg/L |

Table 2: Accuracy and Precision Data for 2,3-Pentanedione Analysis

| Matrix | Spiked Concentration | Accuracy (% Recovery) | Precision (% RSD) | Method |

| E-liquid | 6 mg/kg | 75.8% - 112.5% | Not Reported | GC-MS |

| Fortified Formulations/Aerosols | Not Specified | 80% - 120% | Not Reported | GC-MS |

| Workplace Air Samples | 719 ng/mL | Not Applicable | 3.1% (Repeatability) | GC-MS |

| Workplace Air Samples | 739 ng/mL | Not Applicable | 2.6% (Reproducibility) | GC-MS |

Experimental Protocols

This section provides a detailed methodology for the quantification of 2,3-Pentanedione in liquid samples using this compound as an internal standard followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Standards and Reagents

-

Materials: 2,3-Pentanedione (≥97% purity), this compound, Methanol (GC or HPLC grade), Deionized water, Sodium chloride, 20 mL headspace vials with caps.

-

Primary Stock Solution (Analyte): Accurately prepare a 1000 µg/mL stock solution of 2,3-Pentanedione in methanol.

-

Primary Stock Solution (Internal Standard): Accurately prepare a 100 µg/mL stock solution of this compound in methanol.

-

Working Internal Standard Solution: Dilute the primary internal standard stock solution to a suitable working concentration (e.g., 10 µg/mL) with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte primary stock solution into a blank matrix (e.g., deionized water or a matrix-matched solution). Add a constant, known amount of the working internal standard solution to each calibration standard.

Sample Preparation (Headspace Analysis)

-

Pipette a known volume or weigh a known mass of the liquid sample (e.g., 1-5 mL of a beverage) into a 20 mL headspace vial.

-

Add a precise volume of the working internal standard solution (e.g., 10 µL of 10 µg/mL this compound) to the vial.

-

To enhance the volatility of the analyte, add sodium chloride to saturate the solution.

-

Immediately seal the vial with a cap and septum.

-

Vortex the vial for 30 seconds to ensure thorough mixing.

-

Incubate the vial in a headspace autosampler at a controlled temperature (e.g., 60°C) for a set equilibration time before injection.

GC-MS Instrumental Analysis

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Headspace injection.

-

Oven Temperature Program: An example program could be: initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, and hold for 2 minutes.

-

Mass Spectrometer: A quadrupole or other suitable mass spectrometer operating in Electron Ionization (EI) mode.

-

Data Acquisition: Use Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

-

2,3-Pentanedione Ions: Monitor quantifier ion m/z 100 and qualifier ions m/z 57 and 43.

-

This compound Ions: Monitor quantifier ion m/z 103 and qualifier ion m/z 60.

-

Data Analysis and Quantification

-

Integrate the peak areas for the quantifier ions of both native 2,3-Pentanedione (m/z 100) and the internal standard this compound (m/z 103).

-

Calculate the response ratio for each standard and sample by dividing the peak area of the analyte by the peak area of the internal standard.

-

Construct a calibration curve by plotting the response ratio against the known concentrations of the calibration standards. The curve should demonstrate linearity (r² ≥ 0.995).

-

Determine the concentration of 2,3-Pentanedione in the unknown samples by interpolating their measured response ratios from the calibration curve.

Visualizing the Core Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated.

Caption: Chemical structures of the analyte and its deuterated internal standard.

Caption: General workflow for IDMS quantification of 2,3-Pentanedione.

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 2,3-Pentanedione-d5

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2,3-Pentanedione-d5, targeting researchers, scientists, and drug development professionals. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, describes typical experimental protocols, and includes a visualization of the fragmentation process.

Introduction

2,3-Pentanedione (B165514) is an alpha-diketone that finds application as a flavoring agent and is also of interest in metabolic research.[1] Isotopic labeling, such as the use of deuterium (B1214612), is a powerful technique in mass spectrometry for elucidating fragmentation mechanisms and for quantitative analysis. This guide focuses on this compound, where the ethyl group is perdeuterated, to understand how this labeling affects the mass spectrum and fragmentation pathways under electron ionization (EI).

Core Fragmentation Mechanisms of Ketones